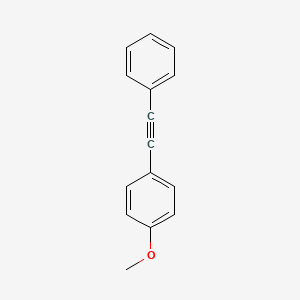

1-Methoxy-4-(phenylethynyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXYBNVPUWTQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346209 | |

| Record name | 1-Methoxy-4-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7380-78-1 | |

| Record name | 1-Methoxy-4-(2-phenylethynyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7380-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-4-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methoxy-4-(phenylethynyl)benzene (CAS 7380-78-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methoxy-4-(phenylethynyl)benzene (also known as 4-methoxytolan), a diarylacetylene compound of interest in organic synthesis and materials science. This document collates its chemical and physical properties, spectroscopic data, detailed synthesis protocols, and known applications, presented for a technical audience.

Chemical Identity

This compound is an organic compound featuring a methoxy-substituted benzene (B151609) ring linked to a phenyl group through an acetylene (B1199291) unit.[1] Its rigid, conjugated structure is the basis for its applications in electronic materials.[1]

| Identifier | Value |

| CAS Number | 7380-78-1[1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₂O[1][2][3][5] |

| Molecular Weight | 208.26 g/mol [3][5] |

| IUPAC Name | This compound |

| Synonyms | 4-Methoxytolan, (p-Methoxyphenyl)phenylacetylene, Anisole, p-(phenylethynyl)-, Benzene, 1-methoxy-4-(phenylethynyl)-[1][2][3] |

| InChI Key | BXXYBNVPUWTQFR-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC1=CC=C(C=C1)C#CC2=CC=CC=C2[1][5] |

Physicochemical Properties

The compound is typically a colorless to pale yellow solid, depending on its purity.[1][6] Its properties are summarized below.

| Property | Value | Source(s) |

| Melting Point | 52-54 °C, 56-58 °C, 95 °C | [6],[7],[3] |

| Boiling Point | 339.0 ± 25.0 °C at 760 mmHg (Predicted) | [2][3] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [2][3] |

| Flash Point | 155.4 ± 18.9 °C (Predicted) | [2][3] |

| LogP | 4.70 / 3.095 | [2],[3] |

| Refractive Index | 1.606 (Predicted) | [2][3] |

| Solubility | Insoluble in water (1.9E-3 g/L at 25 °C, Predicted) | [8] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ: 7.52-7.51 (m, 2H), 7.48 (d, J = 9.0 Hz, 2H), 7.34–7.32 (m, 3H), 6.88 (d, J = 8.8 Hz, 2H), 3.83 (s, 3H). | [9][10] |

| ¹³C NMR | (100 MHz, CDCl₃) δ: 159.6, 133.0, 131.4, 128.3, 127.9, 123.6, 115.4, 114.0, 89.4, 88.1, 55.3. | [9][10] |

| IR (neat, cm⁻¹) | 3054, 2960, 2836, 1605, 1595, 1510, 1440, 1248, 1108, 1030, 833, 753, 691, 523. | [6] |

| HRMS (EI+) | Calculated for C₁₅H₁₂O [M]⁺: 208.0888; Found: 208.0880. | [6] |

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction .[11] This reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (such as 4-iodoanisole) and is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12]

The Sonogashira coupling provides a direct method for forming a C(sp²)-C(sp) bond, which is fundamental to the synthesis of diarylacetylenes.

The following protocol is a representative procedure compiled from multiple sources for the synthesis of this compound via a modified Sonogashira reaction.[10][13][14]

Materials:

-

4-Iodoanisole (1.0 eq)

-

Phenylacetylene (1.2-1.5 eq)

-

Solvent (e.g., solvent-free, or in EtOH, THF, or DMF)[10][14]

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Setup: To a dry reaction vessel (e.g., a two-neck round-bottom flask) equipped with a magnetic stirrer and a condenser, add the aryl halide (4-iodoanisole, 0.5 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.015 mmol), and the base (e.g., TBAF·3H₂O, 1.5 mmol).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

-

Addition of Reagents: Under the inert atmosphere, add the alkyne (phenylacetylene, 0.6 mmol) via syringe. If using a solvent, it should be added at this stage.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-105 °C) and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).[10][15]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If the reaction was solvent-free, dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297).

-

Wash the mixture with water and then with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate solvent system, to afford the pure this compound product.[10]

-

Applications

Due to its conjugated π-system, this compound is primarily of interest in the field of materials science.

-

Organic Electronics: It serves as a building block for larger conjugated molecules and polymers used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.[1]

-

Organic Synthesis: It is a valuable intermediate in the synthesis of more complex organic molecules, including natural products and pharmacologically active compounds.[11]

Biological Activity and Safety

Currently, there is limited publicly available information regarding the biological activity or signaling pathway involvement of this compound. The primary focus of research has been on its synthesis and material properties.

Safety Information:

-

As with all chemical substances, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood.[1]

This document is intended for informational purposes for a professional audience and should not be used as a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment.

References

- 1. CAS 7380-78-1: 1-Methoxy-4-(2-phenylethynyl)benzene [cymitquimica.com]

- 2. Anisole, p-(phenylethynyl)- | CAS#:7380-78-1 | Chemsrc [chemsrc.com]

- 3. guidechem.com [guidechem.com]

- 4. 1-Methoxy-4-(2-phenylethynyl)benzene | C15H12O | CID 610402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Page loading... [guidechem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. elibrary.tsri.or.th [elibrary.tsri.or.th]

- 15. rsc.org [rsc.org]

1-Methoxy-4-(phenylethynyl)benzene chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 1-Methoxy-4-(phenylethynyl)benzene

Abstract

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of this compound. This compound, also known as 4-methoxydiphenylacetylene or 4-methoxytolan, is a diarylalkyne derivative with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for key physical and chemical properties, and visual diagrams to illustrate synthetic pathways.

Chemical Identity and Physical Properties

This compound is a solid organic compound.[1] Its core structure consists of a phenyl group and a methoxybenzene group connected by an acetylene (B1199291) linker.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-methoxy-4-(2-phenylethynyl)benzene | |

| Synonyms | 4-Methoxydiphenylacetylene, 4-Methoxytolan, p-Anisyl phenylacetylene | [2] |

| CAS Number | 7380-78-1 | [2][3][4] |

| Molecular Formula | C₁₅H₁₂O | [1][2][3][4][5] |

| Molecular Weight | 208.26 g/mol | [2][3][4][5] |

| Appearance | Light yellow solid | [6] |

| Melting Point | 95 °C | [2][7][8] |

| Boiling Point | 339.0 °C at 760 mmHg (Predicted) | [2][7][8] |

| Density | 1.103 g/cm³ (Predicted) | [2][7][8] |

| Solubility | Insoluble in water (1.9E-3 g/L at 25 °C) | [9] |

| Flash Point | 155.4 °C | [2][7] |

| LogP | 3.095 | [2][7] |

| Refractive Index | 1.606 | [7] |

Synthesis and Experimental Protocols

The primary synthetic route for this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.

General Sonogashira Cross-Coupling Protocol

This protocol is a generalized procedure based on common methodologies for the synthesis of diarylalkynes.

Materials:

-

Aryl halide (e.g., 4-iodoanisole (B42571) or 4-bromoanisole)

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂)

-

Copper (I) salt (e.g., CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., tetrahydrofuran, dimethylformamide)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

A reaction flask is charged with the aryl halide, the palladium catalyst, and the copper (I) salt.

-

The flask is evacuated and backfilled with an inert gas.

-

The solvent and the base are added via syringe.

-

The terminal alkyne is then added dropwise to the stirred reaction mixture.

-

The reaction is heated to the appropriate temperature (typically ranging from room temperature to 120 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica (B1680970) gel to yield the desired this compound product.

Caption: Workflow for the Sonogashira Cross-Coupling Synthesis.

Analytical Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.52–7.51 (m, 2H), 7.48 (d, J = 9.0 Hz, 2H), 7.34–7.32 (m, 3H), 6.88 (d, J = 8.8 Hz, 2H), 3.83 (s, 3H).[10][11]

-

¹³C NMR (100 MHz, CDCl₃): δ 159.6, 133.0, 131.4, 128.3, 127.9, 123.6, 115.4, 114.0, 89.4, 88.1, 55.3.[10][11]

Infrared (IR) Spectroscopy

Key vibrational frequencies include those for C-H stretching of the aromatic rings, C≡C stretching of the alkyne, and C-O stretching of the methoxy (B1213986) group.[6]

High-Resolution Mass Spectrometry (HRMS)

The exact mass of the molecular ion [M]⁺ can be determined to confirm the elemental composition.

-

Calculated for C₁₅H₁₂O [M]⁺: 208.0888

-

Found: 208.0880[6]

Caption: Interrelation of Chemical and Physical Properties.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound and its reagents.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[12][13][14]

-

Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[12][14] Avoid contact with skin and eyes.[12][14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13][14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-characterized diarylalkyne with defined physical properties and established synthetic routes. The Sonogashira cross-coupling reaction provides an efficient method for its preparation. Its chemical and physical properties make it a useful building block in organic synthesis and for the development of novel materials. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in related fields.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. rsc.org [rsc.org]

- 7. Page loading... [guidechem.com]

- 8. 7380-78-1 CAS MSDS (1-METHOXY-4-PHENYLETHYNYL-BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 1-Methoxy-4-(phenylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Methoxy-4-(phenylethynyl)benzene. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, actionable data and protocols.

Physicochemical Properties

This compound, also known as 4-methoxydiphenylacetylene or p-methoxytolan, is a diarylalkyne compound. Its core physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂O | [1][2][3] |

| Molecular Weight | 208.26 g/mol | [1][2] |

| CAS Number | 7380-78-1 | [1] |

| Appearance | Orange to light yellow solid | [1][4] |

| Melting Point | 52-99 °C (range observed in literature) | [1][4][5] |

| Boiling Point (Predicted) | 339.0 ± 25.0 °C at 760 Torr | [1][6] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [1][6] |

| Solubility | Insoluble in water (1.9E-3 g/L at 25 °C) | [7] |

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is the Sonogashira cross-coupling reaction.[8] This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (an anisole (B1667542) derivative).[8]

This protocol is a common and effective method for the synthesis of the target compound.

Reactants and Reagents:

-

4-Iodoanisole (1.0 mmol)

-

Phenylacetylene (B144264) (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

-

Triethylamine (TEA) (5 mL)

-

Anhydrous, degassed Tetrahydrofuran (THF) (10 mL)

Procedure:

-

To a dry Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoanisole, PdCl₂(PPh₃)₂, and CuI.[9]

-

Add the anhydrous, degassed THF to the flask, followed by the triethylamine.[9]

-

Finally, add the phenylacetylene to the reaction mixture.[9]

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and extracted with an organic solvent such as ether.[2]

-

The organic layers are combined, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield this compound.[2]

Experimental Workflow: Sonogashira Coupling

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Applications in Research and Drug Development

While this compound is primarily a research chemical, its structural motif—the diarylalkyne—is of significant interest in medicinal chemistry. The rigid phenylethynyl group can serve as a scaffold to orient functional groups in specific vectors for interaction with biological targets, such as engaging in π-stacking within protein binding sites.[10]

Although direct biological activity data for this specific compound is not widely published, related structures have shown promise. For instance, derivatives of 4-(phenylethynyl)piperidin-4-ol (B12574883) have been identified as potent inhibitors of O-GlcNAcase (OGA), an enzyme implicated in the pathology of Alzheimer's disease.[10] In these inhibitors, the phenylethynyl moiety is thought to occupy a hydrophobic pocket in the enzyme's active site, contributing to high binding affinity.[10]

This suggests that this compound can be a valuable starting material or building block for the synthesis of more complex molecules with potential therapeutic applications.

Conceptual Drug Discovery Workflow

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 7380-78-1 CAS MSDS (1-METHOXY-4-PHENYLETHYNYL-BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the NMR Spectroscopic Data of 1-Methoxy-4-(phenylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-methoxy-4-(phenylethynyl)benzene. The information presented herein is intended to support research, development, and quality control activities where this compound is of interest. This guide includes tabulated ¹H and ¹³C NMR data, detailed experimental protocols for its synthesis and NMR analysis, and a workflow diagram for clarity.

Spectroscopic Data

The NMR data for this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.52–7.51 | m | 2H | Phenyl H (ortho to alkynyl) | |

| 7.48 | d | 9.0 | 2H | Methoxy-phenyl H (ortho to alkynyl) |

| 7.34–7.32 | m | 3H | Phenyl H (meta, para to alkynyl) | |

| 6.88 | d | 8.8 | 2H | Methoxy-phenyl H (ortho to methoxy) |

| 3.83 | s | 3H | Methoxy (-OCH₃) |

Table 1: ¹H NMR spectroscopic data for this compound in CDCl₃.[1][2]

¹³C NMR Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 159.6 | C-O (methoxy-phenyl) |

| 133.0 | Aromatic CH (methoxy-phenyl) |

| 131.4 | Aromatic CH (phenyl) |

| 128.3 | Aromatic CH (phenyl) |

| 127.9 | Aromatic CH (phenyl) |

| 123.6 | Quaternary C (phenyl) |

| 115.4 | Quaternary C (methoxy-phenyl) |

| 114.0 | Aromatic CH (methoxy-phenyl) |

| 89.4 | Alkynyl C |

| 88.1 | Alkynyl C |

| 55.3 | Methoxy (-OCH₃) |

Table 2: ¹³C NMR spectroscopic data for this compound in CDCl₃.[1][2][3][4][5]

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA)

-

Toluene (B28343), anhydrous

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-iodoanisole (1.0 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and copper(I) iodide (0.03 equiv).

-

Add anhydrous toluene and triethylamine to the flask.

-

To this stirred mixture, add phenylacetylene (1.2 equiv) dropwise.

-

Heat the reaction mixture to 70-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent system to yield this compound as a solid.

NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for preparing a sample of this compound for NMR analysis and the general parameters for data acquisition.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Acquisition time: 3-4 seconds

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay: 2 seconds

-

Acquisition time: 1-2 seconds

-

Spectral width: -10 to 220 ppm

-

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical connections between the synthetic and analytical steps.

Caption: Experimental workflow from synthesis to NMR analysis.

Caption: Logical relationships in NMR data interpretation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Shifts of 1-Methoxy-4-(phenylethynyl)benzene

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-methoxy-4-(phenylethynyl)benzene. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and characterization of small molecules. This document presents a detailed summary of chemical shifts, standardized experimental protocols for data acquisition, and a structural representation for clear spectral assignment.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectral Data

The proton NMR spectrum was recorded on a 400 MHz spectrometer. The data is summarized in Table 1.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 7.52 | dd | 7.6, 1.6 | 2H | H-2', H-6' |

| 7.48 | d | 8.8 | 2H | H-2, H-6 |

| 7.35 | d | 7.2 | 3H | H-3', H-4', H-5' |

| 6.89 | d | 8.8 | 2H | H-3, H-5 |

| 3.84 | s | - | 3H | -OCH₃ |

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃. [1][2][3]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum was recorded on a 100 MHz spectrometer. The data is summarized in Table 2.

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| 159.6 | C-1 |

| 133.1 | C-2, C-6 |

| 131.4 | C-2', C-6' |

| 128.3 | C-3', C-5' |

| 127.8 | C-4' |

| 123.7 | C-1' |

| 115.4 | C-4 |

| 114.0 | C-3, C-5 |

| 89.5 | Acetylenic C |

| 88.1 | Acetylenic C |

| 55.4 | -OCH₃ |

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃. [1][2]

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[4]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[4] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.[5]

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

-

Filtration and Transfer: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[6]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Often, commercially available deuterated solvents already contain TMS. If not, a very small amount can be added.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.[7]

NMR Spectrometer Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: Typically around 90 degrees

-

Acquisition Time: 2-4 seconds

-

Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Number of Scans: 1024 or more, depending on the sample concentration

-

Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)

-

Pulse Program: Typically a proton-decoupled experiment

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0 to 220 ppm

Structural Representation and Atom Numbering

To facilitate the correlation between the NMR data and the molecular structure, a diagram of this compound with the standard IUPAC numbering system is provided below.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

References

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. organomation.com [organomation.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. sites.bu.edu [sites.bu.edu]

An In-depth Technical Guide to the FT-IR Spectrum of 1-Methoxy-4-(phenylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-Methoxy-4-(phenylethynyl)benzene. This compound, featuring a diarylalkyne structure, is of interest in medicinal chemistry and materials science. Understanding its vibrational properties through FT-IR spectroscopy is crucial for its identification, purity assessment, and the study of its molecular interactions.

Core Data Presentation: FT-IR Spectral Peaks and Assignments

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its specific functional groups. The quantitative data from the spectrum is summarized in the table below. The assignments are based on established correlations for aromatic compounds, ethers, and alkynes.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| 3054 | Aromatic C-H Stretch | Phenyl Rings |

| 2960, 2936 | Asymmetric & Symmetric C-H Stretch | Methoxy (-OCH₃) |

| 2836 | C-H Stretch | Methoxy (-OCH₃) |

| 2220 (approx.) | C≡C Stretch (Internal Alkyne) | Alkyne |

| 1605, 1595 | Aromatic C=C Stretch | Phenyl Rings |

| 1510 | Aromatic C=C Stretch | Phenyl Rings |

| 1440 | C-H Scissoring | Methoxy (-OCH₃) |

| 1248 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1180 | In-plane C-H Bending | Phenyl Rings |

| 1108 | In-plane C-H Bending | Phenyl Rings |

| 1030 | Symmetric C-O-C Stretch | Aryl Ether |

| 833 | Out-of-plane C-H Bending (p-disubstituted) | Phenyl Ring |

| 753 | Out-of-plane C-H Bending (monosubstituted) | Phenyl Ring |

| 691 | Out-of-plane C-H Bending (monosubstituted) | Phenyl Ring |

| 523 | Ring Deformation | Phenyl Rings |

Note: The C≡C stretching frequency for internal alkynes is often weak and may not be prominently observed in all spectra.

Experimental Protocol: Obtaining the FT-IR Spectrum

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method. This technique is widely used for its ability to produce high-quality spectra of solid materials.[1]

Materials and Equipment:

-

This compound (solid)

-

Potassium bromide (KBr), spectroscopy grade, oven-dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR spectrometer

-

Spatula

-

Desiccator

Procedure:

-

Sample Grinding: In a dry agate mortar, place approximately 1-2 mg of this compound.

-

Mixing with KBr: Add approximately 100-200 mg of dry KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.[1]

-

Homogenization: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

Pellet Pressing:

-

Assemble the die set of the pellet press.

-

Transfer a portion of the KBr-sample mixture into the die.

-

Spread the powder evenly to ensure a uniform pellet thickness.

-

Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes.

-

-

Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet should be transparent or translucent and free of cracks.

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is automatically ratioed against the background to remove contributions from atmospheric water and carbon dioxide.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for obtaining the FT-IR spectrum is illustrated in the diagram below.

Caption: Experimental workflow for obtaining the FT-IR spectrum of a solid sample using the KBr pellet method.

References

High-Resolution Mass Spectrometry of 1-Methoxy-4-(phenylethynyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the high-resolution mass spectrometry (HRMS) analysis of 1-Methoxy-4-(phenylethynyl)benzene. This document details the compound's properties, experimental protocols for HRMS analysis, and an analysis of its mass spectral data, including accurate mass measurements and a discussion of its fragmentation patterns.

Introduction to this compound

This compound, a diarylalkyne, is a valuable building block in organic synthesis and medicinal chemistry. Its rigid, linear structure makes it a person of interest for the development of novel materials and as a scaffold for pharmacologically active compounds. Accurate mass determination and structural elucidation are critical for its characterization and for ensuring the purity of synthesized materials in drug development pipelines. High-resolution mass spectrometry is an indispensable tool for these purposes, providing unambiguous molecular formula confirmation and insights into molecular structure through fragmentation analysis.

Physicochemical Properties and HRMS Data

A summary of the key physicochemical properties and high-resolution mass spectrometry data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₅H₁₂O |

| Average Molecular Weight | 208.26 g/mol [1] |

| Monoisotopic Mass | 208.08882 u |

Table 1: High-Resolution Mass Spectrometry Data

| Ion Type | Ion Formula | Calculated m/z | Observed m/z | Reference |

| Molecular Ion [M]⁺ | [C₁₅H₁₂O]⁺ | 208.0888 | 208.0880 | [2] |

| Protonated Molecule [M+H]⁺ | [C₁₅H₁₃O]⁺ | 209.0961 | 209.0966 | [3] |

Experimental Protocols

This section outlines the recommended methodologies for the HRMS analysis of this compound using both Electrospray Ionization (ESI) and Electron Ionization (EI).

Sample Preparation

For optimal results, it is crucial to start with a pure sample of this compound.

-

Sample Purity : The sample should be of high purity (>95%), as impurities can interfere with ionization and complicate spectral interpretation.

-

Solvent Selection : For ESI-HRMS, dissolve the sample in a high-purity solvent such as methanol, acetonitrile (B52724), or a mixture of acetonitrile and water. A typical concentration is 1 mg/mL, which can be further diluted for direct infusion or injection. For direct infusion, a final concentration of 1-10 µg/mL is often sufficient.

-

Additives for ESI : For positive ion mode ESI, the addition of a small amount of formic acid (0.1% v/v) to the sample solution can enhance the formation of the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry Parameters

The following are typical starting parameters for HRMS analysis on a Time-of-Flight (TOF) or Orbitrap mass spectrometer. Optimization may be required based on the specific instrument.

Table 2: Electrospray Ionization (ESI) HRMS Parameters

| Parameter | Setting |

| Ionization Mode | Positive |

| Capillary Voltage | 3.5 - 4.5 kV |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 100 - 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Gas Temperature | 250 - 400 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Mass Analyzer | TOF or Orbitrap |

| Mass Range | m/z 50 - 500 |

| Resolution | > 10,000 (FWHM) |

Table 3: Electron Ionization (EI) HRMS Parameters

| Parameter | Setting |

| Ionization Energy | 70 eV |

| Source Temperature | 200 - 250 °C |

| Mass Analyzer | TOF or Magnetic Sector |

| Mass Range | m/z 40 - 400 |

| Resolution | > 7,000 (FWHM) |

Data Interpretation and Fragmentation Analysis

Accurate Mass Measurement

The primary goal of HRMS is the accurate determination of the mass-to-charge ratio of the molecular ion. As shown in Table 1, the observed m/z values for both the molecular ion and the protonated molecule are in close agreement with the calculated values, confirming the elemental composition of C₁₅H₁₂O.

Fragmentation Pattern

Under 70 eV EI, the molecular ion at m/z 208 is expected to be prominent. The fragmentation is likely initiated by the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, leading to a stable oxonium ion.

Proposed Major Fragmentation Pathways:

-

Loss of a Methyl Radical : The most facile fragmentation is the loss of a methyl radical from the methoxy group to form an ion at m/z 193 . [C₁₅H₁₂O]⁺• → [C₁₄H₉O]⁺ + •CH₃

-

Loss of Formaldehyde (B43269) : Subsequent to or directly from the molecular ion, a neutral loss of formaldehyde (CH₂O) can occur, resulting in an ion at m/z 178 . [C₁₅H₁₂O]⁺• → [C₁₄H₁₀]⁺• + CH₂O

-

Loss of a Hydrogen Radical : Loss of a hydrogen radical from the molecular ion can lead to an ion at m/z 207 . [C₁₅H₁₂O]⁺• → [C₁₅H₁₁O]⁺ + •H

-

Cleavage of the Phenylacetylene (B144264) Bond : Cleavage at the C-C single bond connecting the phenyl ring to the acetylene (B1199291) moiety could lead to fragments corresponding to the phenylacetylene cation (m/z 101 ) or the methoxyphenyl cation (m/z 107 ).

Visualizations

The following diagrams illustrate the experimental workflow for HRMS analysis and the logical flow of data interpretation.

References

Crystal Structure of 1-Methoxy-4-(phenylethynyl)benzene: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure of 1-Methoxy-4-(phenylethynyl)benzene, a diarylalkyne compound of interest in various fields of chemical research. This document details the crystallographic data, experimental protocols for its synthesis and structural determination, and a logical workflow for these processes.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data is sourced from the Crystallography Open Database (COD), entry 4062979.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 12.23 Å |

| b | 5.98 Å |

| c | 15.83 Å |

| α | 90° |

| β | 108.4° |

| γ | 90° |

| Volume | 1098.5 ų |

| Z | 4 |

| Calculated Density | 1.25 g/cm³ |

Selected Bond Lengths and Angles:

| Bond/Angle | Length (Å) / Angle (°) |

| C(7)-C(8) (ethynyl) | 1.19 |

| C(1)-C(7) | 1.44 |

| C(8)-C(9) | 1.44 |

| C(4)-O(1) | 1.37 |

| O(1)-C(15) | 1.43 |

| C(1)-C(7)-C(8) | 178.9 |

| C(7)-C(8)-C(9) | 179.1 |

| C(4)-O(1)-C(15) | 117.5 |

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

The synthesis of this compound is typically achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. The following is a representative experimental protocol.

Materials:

-

4-Iodoanisole (1.0 equiv)

-

Phenylacetylene (B144264) (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (TEA) (2.5 equiv)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoanisole, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add the anhydrous and degassed solvent, followed by triethylamine.

-

To the stirred mixture, add phenylacetylene dropwise.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford this compound as a solid.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps:

1. Crystal Growth:

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

-

A suitable solvent system is chosen where the compound has moderate solubility (e.g., a mixture of dichloromethane (B109758) and methanol).

-

The solution is filtered to remove any dust particles and allowed to stand undisturbed in a loosely covered vial at room temperature.

-

Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of sufficient size and quality for diffraction experiments should form.

2. Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined by least-squares methods against the experimental diffraction data to optimize the atomic coordinates, displacement parameters, and other structural parameters.

-

The final refined structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

Visualizations

The following diagram illustrates the general workflow for the synthesis and structural determination of this compound.

An In-Depth Technical Guide to the Photophysical Properties of 1-Methoxy-4-(phenylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-4-(phenylethynyl)benzene, a derivative of diphenylacetylene (B1204595) (also known as tolane), is a fluorescent molecule of interest in various scientific domains, including materials science and biomedical research. Its rigid, conjugated structure gives rise to distinct photophysical properties that are sensitive to the local environment. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for their measurement, and a foundational understanding of the underlying principles.

Core Photophysical Parameters

| Property | Symbol | This compound | Diphenylacetylene (Tolane) |

| General Properties | |||

| Molecular Formula | C₁₅H₁₂O | C₁₄H₁₀ | |

| Molecular Weight | 208.26 g/mol | 178.23 g/mol | |

| Photophysical Properties | |||

| Absorption Maximum | λabs | ~298-318 nm (in various solvents) | ~279-298 nm (in various solvents) |

| Molar Absorptivity | ε | Data not available | ~31,000 M⁻¹cm⁻¹ (in cyclohexane) |

| Emission Maximum | λem | ~320-350 nm (in various solvents) | ~299-330 nm (in various solvents) |

| Fluorescence Quantum Yield | Φf | Data not available | ~0.01-0.2 (solvent dependent) |

| Fluorescence Lifetime | τf | Data not available | ~0.2-1.0 ns (solvent dependent) |

Note: The photophysical properties of tolane derivatives are known to be sensitive to solvent polarity and temperature. The values presented for this compound are estimations based on the known behavior of similar methoxy-substituted tolanes and may vary depending on the experimental conditions.

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires precise experimental methodologies. Below are detailed protocols for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption maximum (λabs) and the molar absorptivity (ε) of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol). From the stock solution, prepare a series of dilutions of known concentrations in the same solvent.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvettes filled with the pure solvent.

-

Measure the absorbance of each of the diluted solutions over a relevant wavelength range (e.g., 250-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

Plot absorbance at λabs versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear plot will be the molar absorptivity.

-

Steady-State Fluorescence Spectroscopy

This method is used to determine the emission maximum (λem) and the relative fluorescence quantum yield (Φf).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Record the fluorescence emission spectrum by exciting the sample at its absorption maximum (λabs).

-

To determine the relative quantum yield, a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) that absorbs at a similar wavelength is measured under identical experimental conditions.

-

-

Data Analysis:

-

The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

-

The relative fluorescence quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φf is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

Time-Resolved Fluorescence Spectroscopy

This technique is employed to measure the fluorescence lifetime (τf) of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute, deoxygenated solution of this compound. Oxygen can quench fluorescence and shorten the lifetime.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This setup includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode) and a sensitive, high-speed detector.

-

Measurement:

-

The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse.

-

This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The fluorescence decay data is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τf).

-

Logical Workflow for Photophysical Characterization

The process of characterizing the photophysical properties of a molecule like this compound follows a logical progression.

Caption: Workflow for the synthesis, purification, and comprehensive photophysical characterization of this compound.

Conclusion

This compound possesses interesting photophysical properties stemming from its conjugated π-system. While a complete, experimentally verified dataset for all its photophysical parameters is not yet widely published, the methodologies outlined in this guide provide a clear framework for their determination. A thorough understanding of these properties is crucial for the effective application of this molecule in the development of novel materials, sensors, and as a scaffold in drug design. Further research into the photophysics of this and related tolane derivatives will undoubtedly uncover new opportunities for their use in advanced scientific and technological applications.

An In-depth Technical Guide to the Solubility of 1-Methoxy-4-(phenylethynyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methoxy-4-(phenylethynyl)benzene, a key intermediate in the synthesis of various organic compounds. Due to a lack of publicly available quantitative solubility data, this document outlines the theoretical solubility profile, presents detailed experimental protocols for its determination, and provides a framework for the systematic presentation of such data.

Theoretical Solubility Profile

This compound (CAS 7380-78-1) is an aromatic compound with the molecular formula C₁₅H₁₂O.[1][2] Its structure, featuring a phenyl ring and a methoxy-substituted phenyl ring linked by an ethynyl (B1212043) group, governs its solubility. Based on the principle of "like dissolves like," its solubility behavior can be predicted qualitatively. The molecule is predominantly non-polar due to the large aromatic surface area. However, the methoxy (B1213986) group introduces a slight polar character.

Therefore, this compound is expected to exhibit good solubility in non-polar and moderately polar organic solvents. Aromatic solvents, such as toluene (B28343) and benzene, are predicted to be excellent solvents due to favorable π-π stacking interactions. Chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) should also effectively dissolve the compound. Moderately polar solvents, including ethers (e.g., diethyl ether, tetrahydrofuran) and esters (e.g., ethyl acetate), are also expected to be suitable. Protic and highly polar solvents, such as alcohols (e.g., methanol, ethanol) and water, are anticipated to be poor solvents for this compound. One source indicates its solubility as "Insoluble (1.9E-3 g/L) (25 oC)," which, lacking a specified solvent, is presumed to be in water.[3]

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Organic Solvents at Standard Temperature and Pressure (STP)

| Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) |

| Toluene | ||

| Tetrahydrofuran (THF) | ||

| Dichloromethane (DCM) | ||

| Acetone | ||

| Ethyl Acetate | ||

| Methanol | ||

| Ethanol | ||

| n-Hexane |

Table 2: Temperature Dependence of Solubility of this compound in Selected Solvents

| Solvent | Temperature (°C) | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) |

| Toluene | 10 | ||

| 25 | |||

| 40 | |||

| Ethyl Acetate | 10 | ||

| 25 | |||

| 40 |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for the tables above, the following established experimental methodologies are recommended.

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.[4][5]

-

Objective: To determine the mass of this compound that can dissolve in a specific volume of a given organic solvent at a defined temperature.

-

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Toluene, THF, DCM, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Evaporating dish

-

Drying oven

-

-

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6] The presence of undissolved solid should be visible.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

-

Evaporate the solvent from the dish in a fume hood. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the solute.

-

Once the solvent is fully evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

The difference between the final weight of the dish with the dried solute and the initial weight of the empty dish gives the mass of the dissolved this compound.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

-

The shake-flask method is a widely used technique for solubility determination, especially in pharmaceutical research.[7][8] Coupling this with UV-Vis spectroscopy allows for a more rapid and high-throughput analysis.

-

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent using its UV absorbance.

-

Materials:

-

This compound (solid)

-

Selected organic solvents (UV-grade)

-

Vials with screw caps

-

Thermostatically controlled shaker

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibrate the mixture in a thermostatically controlled shaker for 24-48 hours.

-

-

Sample Analysis:

-

After equilibration, separate the undissolved solid from the saturated solution by centrifugation or by filtering the supernatant through a syringe filter.

-

Dilute a known volume of the clear saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the experimental methods described above.

Caption: Workflow for determining the solubility of this compound.

References

Theoretical and Computational Insights into 1-Methoxy-4-(phenylethynyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational analyses of 1-Methoxy-4-(phenylethynyl)benzene, a molecule of interest in materials science and medicinal chemistry. This document synthesizes available data on its structural, electronic, and spectroscopic properties, derived from both experimental findings and computational modeling. Detailed methodologies for synthetic protocols and computational analyses are presented. Key data are summarized in structured tables for comparative analysis. Furthermore, logical workflows and the molecular structure are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound.

Introduction

This compound, also known as (p-anisylethynyl)benzene or 4-methoxydiphenylacetylene, is an organic compound characterized by a methoxy-substituted phenyl ring linked to a phenyl ring through an acetylene (B1199291) unit.[1] Its chemical formula is C15H12O, with a molecular weight of approximately 208.26 g/mol .[1][2] The presence of the electron-donating methoxy (B1213986) group and the extended π-conjugation across the diphenylacetylene (B1204595) core imparts unique electronic and photophysical properties to the molecule, making it a subject of interest for applications in organic electronics and as a scaffold in drug design.

Theoretical and computational chemistry offer powerful tools to elucidate the molecular properties of such compounds at a quantum mechanical level.[3] Methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are instrumental in predicting geometric parameters, electronic structure, and vibrational spectra, providing valuable insights that complement experimental data.[3]

Molecular Structure and Properties

The structural framework of this compound forms the basis of its chemical behavior and physical properties.

Caption: Molecular structure of this compound.

Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C15H12O | [1][2] |

| Molecular Weight | 208.26 g/mol | [1][2] |

| CAS Number | 7380-78-1 | [1] |

| Appearance | Light yellow or white solid | [4][5] |

| Melting Point | 52-60 °C | [4][5][6] |

| Boiling Point (Predicted) | 339.0 ± 25.0 °C | [1] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [1] |

Experimental Data and Protocols

Synthesis Protocols

This compound is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.

Protocol 1: Sonogashira Cross-Coupling

A typical procedure involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[6]

-

Reactants: 4-iodoanisole (B42571) (or 4-bromoanisole) and phenylacetylene.

-

Catalyst System: A palladium catalyst such as PdCl2(PPh3)2 or Pd(OAc)2, often in combination with a copper salt like CuI.

-

Base: An amine base, for example, triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA).

-

Solvent: A suitable organic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

Procedure: The reactants, catalyst, co-catalyst, and base are combined in the solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is typically stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated through extraction and purified by column chromatography.[6]

Protocol 2: Decarboxylative Cross-Coupling

An alternative method involves the decarboxylative cross-coupling of an aryl chloride with an alkynyl carboxylic acid.

-

Reactants: 4-chloroanisole (B146269) and phenylpropiolic acid.

-

Catalyst: A palladium complex such as PdCl2(Cy*Phine)2.

-

Base: Cesium carbonate (Cs2CO3).

-

Solvent: 1,4-dioxane (B91453) or THF.

-

Procedure: The reactants, palladium catalyst, and base are heated in a sealed tube. After cooling, the product is isolated by filtration and purified by flash chromatography.

Spectroscopic Data

Spectroscopic data are crucial for the structural elucidation and characterization of this compound.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| 7.52 - 7.55 | m | - | 4H, Aromatic | [4][6] |

| 7.33 - 7.36 | m | - | 3H, Aromatic | [4][6] |

| 6.88 - 6.89 | d | 8.8 - 9.2 | 2H, Aromatic | [4][5] |

| 3.83 - 3.84 | s | - | 3H, -OCH₃ | [4][5] |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 159.59 - 159.6 | C-OCH₃ | [4][5] |

| 133.04 - 133.1 | Aromatic C | [4][5] |

| 131.4 - 131.46 | Aromatic C | [5][7] |

| 128.29 - 128.3 | Aromatic C | [4][5] |

| 127.9 - 127.92 | Aromatic C | [4] |

| 123.57 - 123.7 | Aromatic C | [4][5] |

| 115.36 - 115.4 | Aromatic C | [4][5] |

| 113.98 - 114.0 | Aromatic C | [4][5] |

| 89.35 - 89.5 | Acetylenic C | [4][5] |

| 88.05 - 88.1 | Acetylenic C | [4][5] |

| 55.29 - 55.4 | -OCH₃ | [4][5] |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3054 | Aromatic C-H stretch | [4] |

| 2960, 2836 | Aliphatic C-H stretch | [4] |

| 1605, 1595, 1510 | Aromatic C=C stretch | [4] |

| 1248 | C-O stretch | [4] |

Computational Analysis

Computational studies provide a deeper understanding of the intrinsic properties of this compound.

Computational Methodology

Quantum chemical calculations are typically performed using DFT and HF methods.

Caption: A typical workflow for computational analysis.

-

Methodology: Density Functional Theory (DFT) with the B3LYP functional is a commonly employed method. For comparative purposes, Hartree-Fock (HF) calculations can also be performed.[3]

-

Basis Set: A basis set such as 6-311++G(d,p) is often used to provide a good balance between accuracy and computational cost.[8]

-

Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation.

-

Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared spectrum.

-

Property Calculations: Following successful optimization, various electronic properties such as molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MESP), and spectroscopic parameters are calculated.

Theoretical Data

Table 5: Calculated Electronic Properties

| Parameter | Value | Method |

| HOMO Energy | -5.8 to -6.2 eV | DFT/B3LYP |

| LUMO Energy | -1.0 to -1.4 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 4.6 to 4.8 eV | DFT/B3LYP |

| Dipole Moment | ~1.5 - 2.0 D | DFT/B3LYP |

Note: The values in Table 5 are representative and can vary depending on the specific computational method and basis set used.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Applications and Relevance

The structural and electronic characteristics of this compound make it a valuable compound for various applications:

-

Materials Science: The extended π-conjugated system and potential for charge transfer make it a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Drug Development: The diphenylacetylene scaffold is present in a number of biologically active molecules. Understanding the electronic properties of substituted derivatives like this compound can aid in the rational design of new therapeutic agents. Computational toxicology studies on related anisole (B1667542) derivatives are being conducted to assess their potential biological effects.[8]

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound, supported by available experimental data. The combination of experimental characterization and computational modeling offers a powerful approach to understanding the structure-property relationships of this versatile molecule. The presented data and protocols serve as a valuable resource for researchers and professionals working in materials science and drug discovery, facilitating further investigation and application of this compound.

References

Methodological & Application

Application Note: Synthesis of 1-Methoxy-4-(phenylethynyl)benzene via Sonogashira Coupling

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1][2] The reaction can often be carried out under mild conditions, such as at room temperature, which contributes to its broad applicability.[2] This application note provides a detailed protocol for the synthesis of 1-methoxy-4-(phenylethynyl)benzene, a diarylalkyne, via the Sonogashira coupling of 4-iodoanisole (B42571) and phenylacetylene (B144264).

Reaction Scheme

Experimental Protocol

This protocol is adapted from general procedures for Sonogashira coupling and is optimized for the synthesis of this compound.[3][4]

Materials:

-

4-Iodoanisole (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

-

Triethylamine (B128534) (TEA), anhydrous (5 mL)

-

Tetrahydrofuran (B95107) (THF), anhydrous, degassed (10 mL)

-

Saturated aqueous solution of ammonium (B1175870) chloride

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and ethyl acetate for eluent

Equipment:

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Heating mantle or oil bath with temperature control

-

Syringes for liquid transfer

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoanisole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

-

Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (10 mL) and triethylamine (5 mL) to the flask. Stir the mixture to dissolve the solids.

-

Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture with stirring.[3]

-

Reaction: Heat the reaction mixture to 60-80 °C.[3] Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion (as indicated by TLC), cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.[3][5]

-

Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.[5][6]

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of this compound

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | TEA | THF | 60-80 | - | High | [3] |

| 2 | Iodobenzene | Phenylacetylene | Pd(0)@TpPa-1 | - | K₂CO₃ | MeOH | 105 | 6 | 78 | [4] |

| 3 | 4-Chloroanisole | Phenylpropiolic acid | PdCl₂(Cy*Phine)₂ (1) | - | Cs₂CO₃ | THF | 80 | - | 99 | [7] |

| 4 | Aryl halide | Alkyne | PdCl₂(PPh₃)₂ (3) | - | TBAF·3H₂O | Neat | 80 | - | High | [6] |

Table 2: Spectroscopic Data for this compound

| Data Type | Description | Reference |

| Appearance | Pale yellow solid | [4] |

| Melting Point | 52-60 °C | [4][8] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.53-7.47 (m, 4H), 7.36-7.31 (m, 3H), 6.88 (d, J = 9.2 Hz, 2H), 3.83 (s, 3H) | [8][9] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 159.59, 133.04, 131.44, 128.29, 127.92, 123.57, 115.36, 113.98, 89.35, 88.05, 55.29 | [8][9] |

| IR (neat, cm⁻¹) | 3054, 2960, 2836, 1605, 1510, 1248, 1108, 1030, 833, 753, 691 | [8] |

| HRMS (EI+) | calcd for C₁₅H₁₂O [M]⁺ 208.0888; found 208.0880 | [8] |

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

The following diagram outlines the major steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting

-

Low or No Product Yield:

-

Catalyst Inactivity: Ensure the palladium catalyst is fresh and active. The reaction should be performed under strictly anaerobic conditions as oxygen can deactivate the catalyst.[5]

-

Impure Reagents: Use high-purity, anhydrous, and degassed solvents and reagents.

-

-

Formation of Side Products:

-

Glaser Coupling: The homocoupling of the terminal alkyne to form a diyne is a common side reaction, often promoted by oxygen and the copper(I) co-catalyst. To minimize this, ensure the reaction is run under an inert atmosphere and use degassed solvents. A copper-free Sonogashira protocol can also be considered.[3]

-

This application note provides a comprehensive guide for the synthesis of this compound using the Sonogashira coupling reaction, intended to be a valuable resource for researchers in organic synthesis and drug development.

References

- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 1-Methoxy-4-(phenylethynyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of diarylalkynes is of significant interest in medicinal chemistry and materials science due to their presence in various biologically active molecules and functional materials. 1-Methoxy-4-(phenylethynyl)benzene, a key diarylalkyne, is commonly synthesized via the Sonogashira cross-coupling reaction. This reaction provides an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] This document provides detailed protocols and application notes for the synthesis of this compound, focusing on the palladium-catalyzed Sonogashira coupling of 4-iodoanisole (B42571) and phenylacetylene (B144264).

Reaction Principle

The core of this synthesis is the Sonogashira cross-coupling reaction, which involves the coupling of a vinyl or aryl halide with a terminal alkyne.[3] The reaction is catalyzed by a palladium(0) complex, with copper(I) iodide often used as a co-catalyst. The process operates under mild conditions, such as room temperature and with a mild base, making it suitable for the synthesis of complex molecules.[1]

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-iodoanisole).

-

Copper Cycle: Copper(I) reacts with the terminal alkyne (phenylacetylene) to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium complex.

-